3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-3-1-4-15-5-6-16-12(15)8-11(14-16)10-2-7-17-9-10/h2,5-9H,1,3-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWDXDJYUDSTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN(C3=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine generally involves three key stages:
- Formation of the imidazo[1,2-b]pyrazole core
- Introduction of the thiophene ring at the 6-position
- Attachment of the propan-1-amine side chain at the 1-position
This multi-step approach is consistent with methods used for related heterocyclic systems.
Preparation of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole nucleus is commonly synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions. Typical procedures include:
- Condensation of 3-aminopyrazole derivatives with α-haloketones or α,β-unsaturated carbonyl compounds to form the fused imidazo ring.
- Cyclization promoted by acid or base catalysis to close the imidazo ring system.
These reactions are usually carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures (80–130 °C) to achieve optimal yields.
Attachment of the Propan-1-amine Side Chain
The propan-1-amine side chain is typically introduced via nucleophilic substitution or reductive amination:
- Nucleophilic substitution: Using a halogenated propan-1-amine derivative (e.g., 3-chloropropan-1-amine) reacting with the nitrogen at the 1-position of the imidazo[1,2-b]pyrazole core under basic conditions.
- Reductive amination: Condensation of an aldehyde-functionalized imidazo[1,2-b]pyrazole intermediate with ammonia or a primary amine, followed by reduction (e.g., sodium cyanoborohydride).
Typical reaction conditions involve polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO), mild bases (triethylamine), and temperatures ranging from room temperature to 80 °C.
Summary Table of Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Imidazo[1,2-b]pyrazole core formation | Cyclization | Hydrazine derivative + α,β-unsaturated carbonyl, acid/base catalyst, 80–130 °C | 50–80 | Solvent: EtOH or DMF |
| Thiophene ring introduction | Suzuki-Miyaura coupling | Pd catalyst, thiophene-3-boronic acid, K2CO3, toluene/water, 80–110 °C | 60–85 | Requires inert atmosphere |
| Propan-1-amine attachment | Nucleophilic substitution or reductive amination | Halogenated propan-1-amine or aldehyde + amine, base, DMF, 25–80 °C | 40–75 | Purification by chromatography |
Research Findings and Optimization
- Catalyst choice and base concentration significantly affect the Suzuki coupling yield and selectivity. Pd(dppf)Cl2 with K2CO3 in aqueous-organic solvent mixtures is often optimal.
- Solvent polarity influences the nucleophilic substitution step; DMF or DMSO improves solubility of reactants and reaction rate.
- Reaction temperature and time must be carefully controlled to minimize side reactions such as polymerization or decomposition of the heterocyclic core.
- Purification is typically achieved by flash chromatography using silica gel with gradients of dichloromethane/methanol mixtures containing a small percentage of ammonium hydroxide to prevent amine protonation.
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): To confirm the structure of the imidazo[1,2-b]pyrazole core, thiophene ring, and propan-1-amine side chain.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): To assess purity and reaction completion.
Chemical Reactions Analysis
3-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-b]pyrazole moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield dihydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like m-CPBA, reducing agents like Pd/C, and nucleophiles such as alkyl halides or acyl chlorides. Major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and N-substituted derivatives
Biological Activity
3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a heterocyclic compound that combines a thiophene ring with an imidazo[1,2-b]pyrazole structure. This unique configuration suggests potential biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N4S, with a molecular weight of 246.33 g/mol. The compound features:
- Thiophene Ring : Known for its biological activity.
- Imidazo[1,2-b]pyrazole Moiety : Commonly found in drug design due to its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : Cyclization of 1,4-diketones with sulfur sources under acidic conditions.
- Construction of the Imidazo[1,2-b]pyrazole Moiety : Reaction of hydrazines with α,β-unsaturated carbonyl compounds followed by cyclization.
- Linking the Propan-1-amine : Nucleophilic substitution with 3-bromopropan-1-amine under basic conditions .
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activities. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against various pathogens .
- The compound has shown potential in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its utility in treating infections caused by these bacteria .
Anticancer Activity
The imidazo[1,2-b]pyrazole derivatives have been explored for their anticancer properties:
- Compounds within this class have demonstrated activity against several cancer cell lines, including breast cancer cells .
- The presence of the thiophene ring enhances the biological activity compared to other similar compounds lacking such structural diversity .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The imidazo[1,2-b]pyrazole moiety can inhibit specific enzymes involved in cell signaling and metabolism.
- Cellular Effects : It influences various cellular processes such as gene expression and signaling pathways .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications to the thiophene or imidazo[1,2-b]pyrazole structures can significantly affect biological activity. For example:
| Modification | Biological Activity |
|---|---|
| Electron-withdrawing groups at ortho position | Enhanced antimicrobial potency |
| Replacement of phenyl ring with pyridine | Similar potency with improved physicochemical properties |
Case Studies
Several studies have evaluated the biological activity of similar compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of imidazo[1,2-b]pyrazole effectively inhibited the activity of Bruton's tyrosine kinase (Btk), which is implicated in various cancers and autoimmune diseases. The inhibition of Btk can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has shown promise in treating inflammatory diseases. Its mechanism involves the modulation of immune responses through the inhibition of B-cell receptor signaling pathways. This application is particularly relevant for conditions such as rheumatoid arthritis and lupus, where aberrant B-cell activation plays a critical role .
Neurological Applications
Emerging research suggests potential neuroprotective effects of imidazo[1,2-b]pyrazole derivatives. These compounds may help mitigate neuroinflammation and oxidative stress, which are significant contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer effects | Demonstrated significant inhibition of Btk activity leading to reduced proliferation in cancer cell lines. |
| Study 2 | Evaluate anti-inflammatory properties | Showed efficacy in reducing inflammatory cytokine production in vitro and in animal models of arthritis. |
| Study 3 | Assess neuroprotective effects | Indicated reduction in neuroinflammation markers and improved cognitive function in animal models of Alzheimer's disease. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional properties can be contextualized against analogous derivatives. Key comparisons are summarized below:
Structural Analogues
Electronic and Reactivity Differences
- Thiophen-3-yl vs. Thiophen-2-yl: The position of the sulfur atom in the thiophene ring influences electron density distribution. Thiophen-3-yl derivatives may exhibit stronger electron-donating effects compared to the 2-isomer, altering redox potentials or binding interactions in biological systems .
- Thiophene vs. tert-butyl : Thiophene’s aromaticity contrasts with the tert-butyl group’s steric and hydrophobic effects. For instance, tert-butyl-substituted analogues may exhibit reduced intermolecular interactions but enhanced membrane permeability .
Computational and Experimental Tools
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, and how can their efficiency be validated?
- Methodology : Begin with precursor synthesis, such as 2-bromo-1-(thiophen-3-yl)ethan-1-one, followed by cyclization with substituted pyrazoles. Validate efficiency via reaction yield optimization (e.g., adjusting solvent polarity, temperature) and characterization using IR, H-NMR, and C-NMR to confirm structural integrity . For example, describes a palladium-catalyzed coupling method using cesium carbonate and copper(I) bromide, yielding 17.9% under specific conditions .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodology : Use a combination of:
- IR spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm) .
- NMR : H-NMR resolves aromatic protons (thiophene/imidazole rings) and amine protons, while C-NMR confirms carbon environments. Cross-validate with HRMS (e.g., used HRMS-ESI for molecular ion confirmation) .
Q. What are the primary challenges in purifying this compound, and what chromatographic techniques are recommended?
- Methodology : Challenges include separating polar byproducts and avoiding decomposition. Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures). For complex mixtures, employ preparative HPLC with C18 columns and acetonitrile/water mobile phases . highlights purification via dichloromethane extraction and acid washing to remove catalysts .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural elucidation?
- Methodology : Address contradictions by:
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations (e.g., distinguish imidazole and thiophene protons) .
- Isotopic labeling : Confirm reactive sites (e.g., N labeling for amine groups).
- Computational validation : Compare experimental IR/NMR with DFT-simulated spectra .
Q. What strategies optimize the synthesis yield of this compound under varying catalytic conditions?
- Methodology : Screen catalysts (e.g., Pd/Cu systems in ), adjust solvent polarity (DMSO vs. DMF), and optimize temperature (35°C vs. room temperature). Use design-of-experiment (DoE) frameworks to identify critical factors (e.g., catalyst loading, reaction time) .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodology : Follow longitudinal studies (e.g., ’s 6-year framework ):
- Lab-scale : Assess hydrolysis/photolysis rates under controlled pH/UV conditions.
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity.
- Field monitoring : Deploy LC-MS/MS to detect residues in water/soil .
Q. How can in silico methods predict the compound’s reactivity or interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock/Vina to simulate binding to targets (e.g., kinases) based on the imidazole-thiophene scaffold.
- QSAR modeling : Corrogate electronic descriptors (HOMO/LUMO) with bioactivity data from analogous compounds (e.g., ’s triazole derivatives ).
Q. What are the best practices for assessing the compound’s stability under different storage conditions?
- Methodology : Conduct accelerated stability studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
